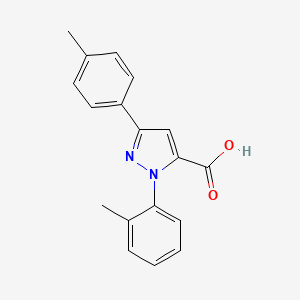![molecular formula C33H33N3O4S2 B12015439 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-27-2](/img/structure/B12015439.png)
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 是一种复杂的有机分子,在科学研究的各个领域具有潜在的应用。该化合物具有噻唑烷酮核心,以其生物活性及其在化学合成中的多功能性而闻名。
准备方法
合成路线和反应条件
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤,从易获得的前体开始。关键步骤包括:
噻唑烷酮环的形成: 这可以通过在酸性或碱性条件下使合适的胺与硫代羰基化合物反应来实现。
引入吡唑部分: 此步骤涉及肼衍生物与二酮或等效化合物的缩合。
连接苯基和异丁氧基: 可以通过亲核取代或偶联反应引入这些基团。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、对反应条件进行高通量筛选以及开发高效的纯化方法。
化学反应分析
反应类型
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮: 可以经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的生物活性。
取代: 亲核或亲电取代反应可用于替换分子中的特定原子或基团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂和亲电试剂。反应条件通常涉及受控温度、特定溶剂和催化剂,以实现所需的转化。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。取代反应可以导致各种功能化的衍生物。
科学研究应用
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮:
化学: 该化合物可用作合成更复杂分子的构建模块,以及各种有机反应中的试剂。
生物学: 其生物活性使其成为研究酶抑制、受体结合和细胞信号传导途径的候选者。
医药: 该化合物的潜在治疗特性可用于开发新药,特别是在抗炎、抗癌和抗菌治疗领域。
工业: 其独特的化学性质可能在开发新材料、催化剂和其他工业产品中得到应用。
作用机制
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。所涉及的确切分子靶标和途径将取决于其使用的特定环境,例如其在抑制特定酶或调节信号传导途径中的作用。
相似化合物的比较
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮: 可以与其他类似的化合物进行比较,例如:
噻唑烷酮: 这些化合物共享噻唑烷酮核心并表现出类似的生物活性。
吡唑: 含有吡唑部分的化合物可能具有可比的化学性质和生物效应。
苯基衍生物: 具有苯基的分子在结构上可能相似,并且可能表现出相关的化学反应性和生物活性。
(5Z)-3-[2-(3,4-二甲氧基苯基)乙基]-5-{[3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 的独特之处在于其官能团和结构特征的特定组合,这使其具有独特的化学和生物性质。
属性
CAS 编号 |
624724-27-2 |
|---|---|
分子式 |
C33H33N3O4S2 |
分子量 |
599.8 g/mol |
IUPAC 名称 |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O4S2/c1-22(2)21-40-27-13-11-24(12-14-27)31-25(20-36(34-31)26-8-6-5-7-9-26)19-30-32(37)35(33(41)42-30)17-16-23-10-15-28(38-3)29(18-23)39-4/h5-15,18-20,22H,16-17,21H2,1-4H3/b30-19- |
InChI 键 |
PCHZBRNSLJBARL-FSGOGVSDSA-N |
手性 SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)



![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)


